(5E)-5-(2,4-dichlorobenzylidene)-3-{[(4-ethylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-ETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a dichlorophenyl group, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-ETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-ethylphenylamine in the presence of a thiazolidinone derivative. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-ETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-ETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-ETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(3,5-dichloro-4-methoxybenzylidene)-1-(4-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Allylamine
Uniqueness
(5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-ETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone ring with dichlorophenyl and ethylphenyl groups This structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C19H16Cl2N2OS2 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-[(4-ethylanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16Cl2N2OS2/c1-2-12-3-7-15(8-4-12)22-11-23-18(24)17(26-19(23)25)9-13-5-6-14(20)10-16(13)21/h3-10,22H,2,11H2,1H3/b17-9+ |
InChI Key |
SXNPGRVQWLCHNC-RQZCQDPDSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NCN2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/SC2=S |
Canonical SMILES |
CCC1=CC=C(C=C1)NCN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S |
Origin of Product |
United States |
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